1-Propyl-1H-tetrazole-5-thiol
Description
Historical Context of Tetrazoles and Thiolated Heterocycles in Academic Inquiry
The academic exploration of heterocyclic compounds dates back to the 19th century, with the first synthesis of a tetrazole ring being a notable milestone. numberanalytics.com This discovery was made by Swedish chemist J. A. Bladin in 1885, who successfully formed the novel four-nitrogen heterocycle. vu.edu.aunih.gov Tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon, initially garnered interest for their unique structure and high nitrogen content. nih.govresearchgate.net Over the decades, their significance has grown immensely, particularly in medicinal chemistry, where the tetrazole moiety is recognized as a metabolically stable bioisostere of the carboxylic acid group. researchgate.netresearchgate.netresearchgate.netnih.gov This bioisosteric relationship has made tetrazoles a key component in numerous pharmaceutical compounds. vu.edu.auresearchgate.netnih.gov
Concurrently, the study of thiolated heterocycles—cyclic compounds incorporating a sulfur atom, often as a thiol (-SH) group—has been a vibrant area of research. askpharmacy.netijpsr.com Thiol groups are potent nucleophiles and can coordinate with metals, making them highly valuable functional handles in organic synthesis. mdpi.com Their presence is crucial in many natural products and biologically active molecules, where they often play a key role in binding to biological targets. askpharmacy.netmdpi.com The combination of a tetrazole ring with a thiol group, as seen in 5-thio-substituted tetrazoles, creates a class of compounds with a rich and multifaceted chemistry, leveraging the properties of both moieties for applications ranging from pharmacology to materials science. acgpubs.orgresearchgate.net
Significance of the 1-Propyl-1H-tetrazole-5-thiol Scaffold in Contemporary Chemical Synthesis
The this compound scaffold is a significant intermediate in modern organic synthesis due to its specific combination of a stable heterocyclic core and a reactive functional group. The structure features a propyl group at the N-1 position of the tetrazole ring, which enhances its lipophilicity compared to simpler analogs, and a thiol group at the C-5 position, which is the primary site of its chemical reactivity.
This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the more stable thione form (1-Propyl-1H-tetrazole-5(4H)-thione). researchgate.net The synthesis is often achieved through a one-pot reaction of propyl isothiocyanate with sodium azide (B81097) in an aqueous medium, a method that provides good yields of the thione tautomer. researchgate.net
The primary significance of this scaffold lies in its utility as a nucleophile. The sulfur atom readily participates in S-alkylation reactions, allowing for the facile introduction of the 1-propyl-tetrazol-5-ylthio moiety into various molecular frameworks. This has been demonstrated in the synthesis of novel piperazine (B1678402) derivatives, where the scaffold is alkylated with substituted 1-(3-chloropropyl)piperazines. acgpubs.org Similarly, it has been used as a key reactant in the synthesis of complex heterocyclic systems like 4H-thiopyrano[2,3-b]quinolines, which have been investigated for their potential biological activities. nih.gov
Below are some of the reported physical and spectral properties for the compound, which is typically isolated as its thione tautomer.
| Property | Value | Reference |
|---|---|---|
| Appearance | White powder | researchgate.net |
| Melting Point | 69 °C | researchgate.net |
| 1H NMR (300 MHz, CDCl3) δ (ppm) | 13.66 (s, 1H, NH), 4.26 (t, J= 7.3 Hz, 2H), 2.04-1.92 (m, 2H), 1.01 (t, J= 7.3 Hz, 3H) | researchgate.net |
Overview of Research Trajectories in this compound Chemistry
Current research involving this compound primarily focuses on its application as a versatile building block for the synthesis of novel, more complex molecules with potential applications in medicinal and materials chemistry. The investigations are not centered on the compound itself but on the derivatives that can be accessed from it.
One major research trajectory is the synthesis of new heterocyclic derivatives for biological evaluation. By reacting the thiol group with various electrophiles, chemists can generate libraries of compounds for screening. For example, derivatives of this scaffold have been incorporated into molecules tested for antiviral and cytotoxic activities. acgpubs.orgnih.gov The 1-propyl group is often chosen to modulate the physicochemical properties of the final compound, such as its solubility and ability to cross cell membranes.
Another significant research avenue is its use in multicomponent and tandem reactions to construct elaborate molecular architectures. The reaction of an azomethine derived from 1-propyl-1H-tetrazole-5-amine (a related precursor) with 2-mercaptoquinolin-3-carbaldehyde demonstrates the utility of the tetrazole moiety in building fused heterocyclic systems. nih.gov Such strategies are aimed at developing efficient and atom-economical methods for creating molecular diversity.
Furthermore, the broader class of 5-thio-substituted tetrazoles is being explored for applications beyond medicine. The high nitrogen content of the tetrazole ring makes these compounds interesting for the development of energetic materials. nih.gov While specific research on the 1-propyl variant in this context is less common, the general principles of tetrazole chemistry suggest potential in this area. acs.org
The table below summarizes selected research findings where the 1-propyl-tetrazole-thiol scaffold or its close derivatives serve as key intermediates.
| Derivative Class | Synthetic Application | Investigated Properties | Reference |
|---|---|---|---|
| 4H-Thiopyrano[2,3-b]quinolines | Used as a precursor amine to form an azomethine for a tandem thio-Michael/aza-Morita–Baylis–Hillman reaction. | Antiviral activity against Influenza A virus. | nih.gov |
| 1-(4-substituted)-4-(3-((1-propyl-1H-tetrazol-5-yl)thio)propyl)piperazine | S-alkylation of the thiol with a chloropropyl-piperazine linker. | Cytotoxic activity against cancer cell lines. | acgpubs.org |
| Thiotetrazole-bearing ethanones | General studies on related 1-propyl-1H-tetrazol-5-thiol pharmacophores. | Theoretical studies and antimicrobial activity. | researchgate.net |
Structure
3D Structure
Properties
CAS No. |
7624-31-9 |
|---|---|
Molecular Formula |
C4H8N4S |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
1-propyl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C4H8N4S/c1-2-3-8-4(9)5-6-7-8/h2-3H2,1H3,(H,5,7,9) |
InChI Key |
BVVDPRQMYYDZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=S)N=NN1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 Propyl 1h Tetrazole 5 Thiol and Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a fundamental technique for the structural confirmation and analysis of functional groups within a molecule.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Structural Confirmation
ATR-FTIR spectroscopy is a key method for characterizing 1-Propyl-1H-tetrazole-5-thiol and its derivatives. This technique is used to confirm the synthesis of these compounds by identifying their specific vibrational modes. For instance, in the synthesis of novel derivatives, such as those involving 1-propyl-1H-tetrazol-5-thiol pharmacophores, ATR-FTIR is employed to verify the successful incorporation of the tetrazole moiety into the larger molecular structure. researchgate.netresearchgate.net The comparison between theoretically predicted vibrational frequencies and experimental ATR-FTIR results provides a high degree of confidence in the structural assignments. researchgate.netresearchgate.net The spectra of synthesized tetrazole derivatives are typically verified using a combination of methods including melting points, FT-IR, NMR, and mass spectral analysis. rasayanjournal.co.in
Analysis of Characteristic Vibrational Frequencies (e.g., C-S, C-N, N=N, C=O)
The infrared spectrum of this compound and its derivatives is characterized by several key absorption bands that correspond to specific functional groups. The assignment of these bands is often aided by theoretical calculations, which can predict harmonic vibrational frequencies. researchgate.netresearchgate.net
The thione/thiol tautomerism is a key feature of this class of compounds. The FT-IR spectrum of 1-Propyl-1H-tetrazole-5(4H)-thione, a tautomer of this compound, displays characteristic peaks at 3056, 2929, 2819, 2761, 1517, 1350, 1049, and 810 cm⁻¹. researchgate.net For related tetrazole derivatives, the assignment of the carbon-sulfur (C-S) stretching vibration can be challenging due to its variable intensity, but it is typically found in the range of 1030-200 cm⁻¹. pnrjournal.com
Vibrations associated with the tetrazole ring are found at approximately 1600–1650 cm⁻¹. Specifically, the N=N stretching vibration peak is identified around 1329 cm⁻¹. pnrjournal.com The C-N vibrations also contribute to the unique fingerprint of the molecule in the IR spectrum. When a carbonyl group (C=O) is present in a derivative, it gives rise to a strong absorption band, which was observed at 172.58 ppm in the ¹³C NMR of a specific derivative, confirming its presence. rasayanjournal.co.in
Table 1: Characteristic Vibrational Frequencies for Tetrazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Tetrazole Ring | 1600 - 1650 | |
| N=N Stretch | ~1329 | pnrjournal.com |
| C-S Stretch | 200 - 1030 | pnrjournal.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural elucidation of this compound and its derivatives, providing detailed information about the proton and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Ligand and Derivative Characterization
¹H-NMR spectroscopy is fundamental for characterizing the structure of these compounds. For 1-Propyl-1H-tetrazole-5(4H)-thione, the proton signals are clearly assigned. researchgate.net The proton of the N-H group appears as a singlet far downfield, while the signals for the propyl group protons appear at distinct chemical shifts with characteristic splitting patterns (a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen). researchgate.net
In studies of various derivatives, ¹H-NMR is used to confirm the structure of newly synthesized molecules. researchgate.netrasayanjournal.co.inmdpi.com For example, in a derivative of 1-methyl-1H-tetrazole-5-thiol, a singlet corresponding to the methyl group attached to the tetrazole ring is observed. mdpi.com The chemical shifts of protons in derivatives are consistent with theoretically predicted values, further validating the assigned structures. researchgate.netresearchgate.net
Table 2: ¹H-NMR Data for 1-Propyl-1H-tetrazole-5(4H)-thione
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| NH | 13.66 | s | - | researchgate.net |
| N-CH₂ | 4.26 | t | 7.3 | researchgate.net |
| CH₂-CH₂-CH₃ | 2.04-1.92 | m | - | researchgate.net |
| CH₃ | 1.01 | t | 7.3 | researchgate.net |
Solvent: CDCl₃
Carbon-13 NMR Spectroscopy (¹³C-APT and ¹³C-NMR) for Carbon Skeleton Elucidation
¹³C-NMR spectroscopy, including Attached Proton Test (APT) experiments, provides definitive information about the carbon framework of the molecule. The ¹³C-NMR spectrum of 1-Propyl-1H-tetrazole-5(4H)-thione shows a signal for the thione carbon (C=S) at approximately 163.30 ppm. researchgate.net The carbons of the propyl group are also observed at distinct chemical shifts. researchgate.net
In the characterization of derivatives, ¹³C-NMR and ¹³C-APT are standard techniques. researchgate.net For example, in a series of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives, the tetrazole ipso carbon signal appears around 150 ppm, and the carbonyl carbon is identified near 172 ppm. rasayanjournal.co.in The experimental chemical shifts for these derivatives generally show good agreement with theoretical predictions. researchgate.netresearchgate.net
Table 3: ¹³C-NMR Data for 1-Propyl-1H-tetrazole-5(4H)-thione
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=S | 163.30 | researchgate.net |
| N-CH₂ | 42.80 | researchgate.net |
| CH₂-CH₂-CH₃ | 21.05 | researchgate.net |
| CH₃ | 11.08 | researchgate.net |
Solvent: CDCl₃
Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals by showing correlations between directly bonded nuclei. HSQC experiments are frequently used to confirm the assignments made from 1D ¹H and ¹³C NMR spectra for complex tetrazole derivatives. rasayanjournal.co.inmdpi.comtjnpr.org
In the analysis of a 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone derivative, an HSQC spectrum confirmed the assignments of both the proton and carbon signals. rasayanjournal.co.in For instance, it could verify that the carbon signal at 172.58 ppm had no proton attached, confirming it as the carbonyl carbon. rasayanjournal.co.in Similarly, HSQC has been used to characterize novel thiol-incorporated aminocyclopentitols derived from 1-methyl-1H-tetrazole-5-thiol, providing crucial connectivity information. mdpi.com These techniques are invaluable for confirming the structures of newly synthesized compounds. tjnpr.org
Solvent Effects on NMR Chemical Shifts
The solvent environment can significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. These shifts, typically measured in parts per million (ppm), can be altered by solute-solvent interactions. mdpi.com For tetrazole compounds, the polarity and acidity of the solvent are known to affect the nitrogen chemical shifts. mdpi.com Therefore, analyses are often recommended to be performed in solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, or chloroform (B151607), rather than water or alcohols. mdpi.com
In the case of this compound, which exists as a thione tautomer, the proton NMR spectrum in deuterated chloroform (CDCl₃) shows a characteristic broad singlet for the NH proton at approximately 13.66 ppm. The propyl group exhibits a triplet for the methylene group attached to the nitrogen at around 4.26 ppm, a multiplet for the central methylene group between 2.04-1.92 ppm, and a triplet for the terminal methyl group at 1.01 ppm. researchgate.net The ¹³C NMR spectrum in CDCl₃ shows the thione carbon at approximately 163.89 ppm. researchgate.net
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH ₂-CH₂-CH₃ | 4.26 (t, J = 7.3 Hz) | 48.96 |
| N-CH₂-CH ₂-CH₃ | 2.04-1.92 (m) | 21.44 |
| N-CH₂-CH₂-CH ₃ | 1.01 (t, J = 7.3 Hz) | 11.16 |
| NH | 13.66 (s) | - |
| C =S | - | 163.89 |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in verifying the molecular weight and elucidating the structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For derivatives of this compound, HRMS has been used to confirm their structures. For example, various 1-substituted tetrazole derivatives have been characterized using ESI-TOF (Electrospray Ionization - Time of Flight) HRMS, yielding mass data with high accuracy. acs.orgacs.org
While specific HRMS data for the parent compound this compound is not detailed in the provided search results, the calculated monoisotopic mass is 144.0521 g/mol (C₄H₈N₄S). HRMS analysis of its derivatives confirms the successful synthesis and provides confidence in the assigned structures. mdpi.comresearchgate.net
Table 2: Examples of HRMS Data for Related Tetrazole Derivatives
| Compound | Formula | Calculated m/z | Found m/z | Ion | Reference |
| 4-((4H-1,2,4-triazol-4-yl)amino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde | C₂₁H₁₅N₅OSNa | 408.0890 | 408.0892 | [M + Na]⁺ | mdpi.com |
| 1-(1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)pentan-1-ol | C₁₄H₂₀N₄O₂Na | 299.1484 | 299.1483 | [M + Na]⁺ | acs.org |
| (4-Bromophenyl)(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)methanol | C₁₅H₁₅BrN₅O | 360.0460 | 360.0470 | [M + H]⁺ | acs.org |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures. This method is particularly useful for identifying and quantifying specific compounds in biological matrices or reaction mixtures. researchgate.netresearchgate.net
The fragmentation patterns observed in MS/MS spectra are characteristic of the compound's structure. For 5-substituted-1H-tetrazoles, a common fragmentation pathway in positive ion mode involves the loss of a neutral HN₃ molecule. lifesciencesite.com In negative ion mode, the elimination of N₂ is often observed. lifesciencesite.com
For instance, in the analysis of 5-thio-substituted tetrazole derivatives, LC/MS/MS was used to characterize the synthesized compounds. researchgate.net The fragmentation of the parent ion provides structural information. For example, a derivative, 1-benzyl-5-[3-(1-ethyl-1H-tetrazol-5-ylthio)propylthio]-1H-tetrazole, showed characteristic fragment ions at m/z 335.0, 306.2, 265.0, 233.0, 105.9, and 91.0, which helps in confirming the structure. researchgate.net
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For example, the crystal structure of 1-(1-naphthylmethyl)-5-[Z-2,2-dichlorovinylthio]-1H-tetrazole, a derivative, was determined and found to crystallize in the monoclinic space group C2/c. bsu.by This analysis confirmed the trans-position of the chlorine atoms in the vinyl fragment. bsu.by Such studies are crucial for unambiguously confirming the connectivity and stereochemistry of synthesized molecules. semanticscholar.org
Table 3: Crystallographic Data for a Related Tetrazole Derivative bsu.by
| Parameter | Value for C₁₃H₈Cl₂N₄S |
| Formula | C₁₃H₈Cl₂N₄S |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a, Å | 19.1797(3) |
| b, Å | 7.75882(2) |
| c, Å | 18.4182(2) |
| β, deg. | 97.3825(9) |
| V, ų | 2715.54(7) |
| Z | 8 |
Powder X-ray Diffraction (PXRD) for Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to assess its phase purity. pnrjournal.com The PXRD pattern is a fingerprint of a crystalline solid. The presence of sharp, well-defined peaks indicates a highly crystalline material. pnrjournal.com
For various tetrazole-based compounds, including metal-organic frameworks, PXRD has been employed to confirm that the bulk synthesized material corresponds to the single phase identified by single-crystal X-ray diffraction. figshare.comacs.org Any significant deviation or the presence of additional peaks would suggest the presence of impurities or different crystalline phases. researchgate.net While specific PXRD data for this compound is not provided, this technique remains a standard and essential tool for the characterization of its solid form. rsc.org
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal stability and phase behavior of chemical compounds. For this compound and its derivatives, these methods provide critical data on their decomposition patterns and transition temperatures, which is essential for understanding their suitability in various applications.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. mdpi.com The analysis of tetrazole derivatives often reveals multi-stage decomposition processes.
For instance, studies on catalysts involving tetrazole-thiol derivatives show distinct mass loss stages. The TGA of a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex indicated an initial weight loss below 100°C, attributed to the removal of water. sci-hub.se A more significant decomposition occurred in the range of 200°C to 600°C, corresponding to the breakdown of the chitosan (B1678972) support and the functionalized ionic liquid. sci-hub.se Another study on a polymer-supported Cu(II) complex with 5-amino-1H-tetrazole found it to be stable up to 300°C, with subsequent degradation related to the organic components. nih.gov The thermal decomposition of 5-amino-1H-tetrazole itself has been noted to begin at approximately 200°C. mdpi.com
The atmosphere used during TGA, typically inert (N₂) or reactive (O₂ or air), can significantly influence decomposition temperatures. mdpi.com The heating rate is another critical parameter; faster heating rates can lead to an overestimation of thermal stability. mdpi.com
Table 1: TGA Decomposition Stages for a Chitosan-Supported 1-Phenyl-1H-tetrazole-5-thiol Cu(II) Complex
| Temperature Range | Event | Mass Loss Description |
|---|---|---|
| < 100°C | Solvent Evaporation | Initial weight loss due to the removal of adsorbed water and residual solvents. sci-hub.se |
| 200°C - 600°C | Organic Decomposition | Major weight loss corresponding to the degradation of the chitosan polymer and the 1-phenyl-1H-tetrazole-5-thiol functional groups. sci-hub.se |
This table is based on data for a derivative, 1-phenyl-1H-tetrazole-5-thiol, complexed with copper and supported on chitosan. sci-hub.se
Differential Thermal Analysis (DTA) for Thermal Transitions
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique is used to detect thermal events such as phase transitions, melting, and decomposition, which manifest as endothermic or exothermic peaks in the DTA curve.
In the context of tetrazole derivatives, DTA is often run concurrently with TGA (TG-DTA). sci-hub.sebegellhouse.com The DTA curve for a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol complex would show exothermic peaks corresponding to the oxidative decomposition stages identified by TGA. sci-hub.se Studies on other tetrazoles, like 5-amino-1H-tetrazole, using the similar technique of Differential Scanning Calorimetry (DSC), reveal a series of endothermic and exothermic events corresponding to different thermal behaviors during decomposition. mdpi.com The analysis of 5,5'-bistetrazole diammonium salt (BHT) and 5-amino tetrazole (HAT) via TG-DTA has been used to assess their temporal stability under various conditions. begellhouse.com
Table 2: Representative DTA Events for Tetrazole Derivatives
| Temperature Range | Peak Type | Associated Thermal Event |
|---|---|---|
| 150°C - 250°C | Endothermic/Exothermic | Initial decomposition or phase transition. For 5-amino-1H-tetrazole, decomposition starts near 200°C. mdpi.com |
| 250°C - 450°C | Exothermic | Major oxidative decomposition of organic moieties. sci-hub.se |
This table provides a conceptual representation of DTA findings based on related tetrazole compounds. sci-hub.semdpi.com
Microscopy-Based Methods for Material Characterization
Microscopy techniques are essential for visualizing the morphology, surface features, and elemental distribution of materials at micro and nano scales. For this compound and its derivatives, especially when used in nanomaterials or as surface coatings, these methods provide invaluable structural insights.
Transmission Electron Microscopy (TEM) for Nanoscale Morphology
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the size, shape, and distribution of nanoparticles. In studies involving tetrazole-thiol derivatives, TEM is used to visualize the morphology of catalysts and nanomaterials. For example, the analysis of a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex with TEM was used to determine the size and morphology of the prepared catalyst. sci-hub.se Similarly, TEM has been employed to confirm the average particle diameter of metallic nanoparticle dispersions that can be stabilized by ligands such as 1-phenyl-5-mercaptotetrazole. google.com High-resolution TEM (HRTEM) can provide even more detailed information, such as the particle size range, as demonstrated in the analysis of Ni(OH)₂ nanoparticles used for tetrazole synthesis, which were found to be in the 5–10 nm range. acs.org
Table 3: Nanoscale Morphological Features of a Tetrazole-Thiol Derivative Catalyst via TEM
| Feature | Observation |
|---|---|
| Particle Size | Nanoparticles observed in the 5-10 nm diameter range. acs.org |
| Morphology | Good uniformity of the material with consistent particle size. acs.org |
This table is based on findings for related tetrazole derivative systems and associated nanomaterials. sci-hub.seacs.org
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of materials. A significant application for tetrazole-thiol derivatives is in corrosion inhibition, where they form protective films on metal surfaces. SEM images clearly visualize the effect of these inhibitors. uobasrah.edu.iqresearchgate.net In the absence of an inhibitor, the metal surface appears heavily damaged and pitted. uobasrah.edu.iq In contrast, after treatment with a tetrazole-thiol inhibitor, SEM images reveal a much smoother surface, indicating the formation of a protective layer. uobasrah.edu.iqresearchgate.net SEM is also used more broadly to characterize the structure of materials incorporating tetrazoles, such as functionalized polyurethane films and mesoporous catalysts. rsc.orgacs.org
Table 4: SEM Observations of Metal Surface With and Without Tetrazole-Thiol Inhibitor
| Sample | Surface Topography | Implication |
|---|---|---|
| Metal in acid (no inhibitor) | Highly damaged and rough with pitted areas. uobasrah.edu.iq | Active corrosion is occurring on the surface. |
This table is based on findings for tetrazole-thiol derivatives used as corrosion inhibitors. uobasrah.edu.iqresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS) and Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with SEM, used for the elemental analysis of a sample. It identifies the elemental composition by detecting characteristic X-rays emitted from the material when struck by an electron beam.
EDS has been used to confirm the successful synthesis of various tetrazole-containing materials. For a chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex, EDS analysis confirmed the presence of the expected elements. sci-hub.seresearchgate.net In another example, EDS analysis of a Ni(II) complex on a mesoporous support (KIT-6) showed the presence of silicon, oxygen, carbon, nitrogen, and nickel. rsc.org Elemental mapping, an associated technique, provides a visual representation of the distribution of these elements across the sample's surface, confirming that the functional groups are homogenously distributed. sci-hub.sersc.org
Table 5: Expected Elemental Composition by EDS for a Supported this compound Complex
| Element | Symbol | Source in the Complex |
|---|---|---|
| Carbon | C | Propyl group, tetrazole ring |
| Hydrogen | H | Propyl group (Not detectable by EDS) |
| Nitrogen | N | Tetrazole ring |
| Sulfur | S | Thiol group |
| Oxygen | O | Support material (e.g., Silica, Chitosan) sci-hub.sersc.org |
| Silicon | Si | Support material (e.g., Silica) rsc.org |
This table is a representative example based on the structure of the title compound and typical support materials and complexes found in the literature. sci-hub.sersc.org
Reaction Mechanisms and Chemical Reactivity of the Tetrazole 5 Thiol Moiety
Nucleophilic Pathways Involving the Thiolate Anion
The thiol group of 1-propyl-1H-tetrazole-5-thiol is weakly acidic and can be deprotonated by a base to form a thiolate anion. masterorganicchemistry.com This thiolate is a potent nucleophile and can readily participate in a range of nucleophilic reactions. masterorganicchemistry.comyoutube.com
The thiolate anion derived from this compound is an effective nucleophile in SN2 reactions with alkyl halides. pearson.compressbooks.pub This reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a thioether. masterorganicchemistry.compearson.com The reaction is typically carried out in the presence of a base to generate the thiolate anion in situ. pearson.com
A general representation of this reaction is the synthesis of alkyl 1H-tetrazol-5-yl thioethers. This can be achieved through a one-pot procedure where aldehydes are first condensed with N-tosylhydrazine to form N-tosylhydrazones, which then undergo reductive coupling with 1H-tetrazole-5-thiols. rsc.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1-Propyl-1H-tetrazole-5-thiolate | Alkyl Halide | 1-Propyl-5-(alkylthio)-1H-tetrazole | SN2 |
| Aldehyde + N-Tosylhydrazine | 1H-Tetrazole-5-thiol | Alkyl 1H-tetrazol-5-yl thioether | Reductive Coupling |
The nucleophilic character of the thiolate anion of tetrazole-5-thiols enables it to participate in ring-opening reactions of strained cyclic compounds like epoxides and aziridines. mdpi.comresearchgate.netnih.gov For instance, 1-methyl-1H-tetrazole-5-thiol has been shown to react with 6-azabicyclo[3.1.0]hex-3-en-2-ol in a nucleophilic ring-opening reaction to afford a thiol-incorporated aminocyclopentitol in high yield. mdpi.comresearchgate.net This reaction proceeds via an SN2 mechanism, with the thiolate attacking the less sterically hindered carbon of the aziridine (B145994) ring. mdpi.com
| Strained Ring | Nucleophile | Product | Key Feature |
| 6-azabicyclo[3.1.0]hex-3-en-2-ol | 1-methyl-1H-tetrazole-5-thiol | (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol | Regio- and stereospecific SN2 attack |
Oxidation Reactions of the Thiol Group
The sulfur atom in the thiol group of this compound is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups.
Thiols can be oxidized to form disulfides (R-S-S-R'). libretexts.org This transformation is a key process in many biological systems and can be achieved using various oxidizing agents. nih.govnih.govresearchgate.net For instance, the oxidation of 1-phenyl-1H-tetrazole-5-thiol has been accomplished using metalloporphyrin catalysts in the presence of air to yield the corresponding disulfide, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. scirp.org Another study demonstrated the in situ oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol in the presence of Fe³⁺ ions to generate the disulfide. researchgate.net The formation of disulfide bonds can also be facilitated by reagents like N-chlorosuccinimide (NCS). researchgate.net
| Thiol | Oxidizing Agent/Catalyst | Product |
| 1-Phenyl-1H-tetrazole-5-thiol | Metalloporphyrin/Air | 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane |
| 1-Phenyl-1H-tetrazole-5-thiol | Fe³⁺ | 1,1′-diphenyl-5,5′-dithiodi-tetrazole |
Further oxidation of the thiol group, or more commonly the corresponding thioether, can lead to the formation of sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org The selective oxidation of sulfides to sulfoxides can be achieved using various reagents, including hydrogen peroxide. researchgate.net The oxidation can be controlled to stop at the sulfoxide (B87167) stage or proceed to the sulfone by adjusting the reaction conditions and the stoichiometry of the oxidizing agent. organic-chemistry.orgresearchgate.net For example, various aromatic and aliphatic sulfides can be selectively oxidized to sulfoxides or sulfones using 30% hydrogen peroxide. researchgate.net
| Starting Material | Oxidizing Agent | Product |
| Thioether (Sulfide) | Hydrogen Peroxide (controlled) | Sulfoxide |
| Thioether (Sulfide) | Hydrogen Peroxide (excess) | Sulfone |
Decomposition and Stability Studies
The thermal stability of tetrazole derivatives is a significant area of study, particularly for compounds with high nitrogen content. scbt.com The decomposition of N-substituted tetrazoles is thought to begin with the elimination of a nitrogen molecule directly from the tetrazole ring. researchgate.net The stability of these compounds can be influenced by the nature of the substituents on the tetrazole ring. researchgate.net For instance, the introduction of electronegative substituents can decrease the stability of the molecule. researchgate.net
Theoretical studies have suggested that the thermal decomposition of tetrazole involves tautomeric equilibria and the formation of key intermediates. acs.org The unimolecular elimination of N₂ is predicted to be the dominant decomposition pathway. acs.org The thermal decomposition of tetrazoles can proceed through two different pathways, leading to the formation of either a molecule of nitrogen or azides. scispace.com It is important to note that many tetrazole derivatives can be sensitive to heat, with some exhibiting explosive properties. scbt.com For example, 1-phenyl-1H-tetrazole-5-thiol sodium salt is noted to have a decomposition temperature above 125°C. coleparmer.com
Photochemical Transformations
The photochemistry of tetrazoles is characterized by the cleavage of the heterocyclic ring, leading to a variety of products. The specific photofragmentation pathways and the selectivity of these reactions are highly dependent on the substituents and the reaction conditions. nih.govresearchgate.net
UV irradiation of tetrazole derivatives typically results in the cleavage of the tetrazole ring. nih.govcore.ac.uk For 5-mercapto-1-methyltetrazole (B193830), a close analog of this compound, photochemical studies in a solid argon matrix have identified several fragmentation pathways upon UV irradiation (λ ≥ 235 nm). nih.govcore.ac.uk These include:
Elimination of molecular nitrogen: This leads to the formation of 1-methyl-1H-diazirene-3-thiol. nih.govcore.ac.uk
Ring cleavage: This pathway results in the production of methyl isothiocyanate and azide (B81097) through the cleavage of the N(1)-N(2) and N(4)-C(5) bonds. nih.govcore.ac.uk
Simultaneous extrusion of nitrogen and sulfur: This process yields N-methylcarbodiimide. nih.govcore.ac.uk
The photolysis of unsubstituted tetrazole in a matrix has been shown to produce a range of products including nitrilimine, a complex of HCN and NH, diazomethane, carbodiimide, and cyanamide, demonstrating the complexity of the photochemical decomposition. nih.gov
Achieving selectivity and high yields in the photochemical reactions of tetrazoles is a significant challenge due to the multiple possible degradation pathways. nih.govresearchgate.net The choice of solvent can play a critical role in directing the reaction towards a specific product. uc.pt For instance, the photoproducts of 1-phenyl-4-allyl-tetrazol-5-one are strongly dependent on the solvent, with a pyrimidinone being the main product in protic solvents, while isocyanates and anilines are formed in aprotic solvents. uc.pt
In the context of the tetrazole-thiol reaction, UV irradiation can induce a 1,3-dipolar nucleophilic addition of tetrazoles to thiols. researchgate.net This reaction can proceed rapidly at room temperature with high yields and without the need for a catalyst, and it is effective in both polar protic and aprotic solvents, including water. researchgate.net This suggests a potential photochemical reaction pathway for this compound that involves the reactivity of the thiol group.
The photolysis of 1-allyl-4-alkyltetrazol-5-thiones in diluted, degassed solutions has been reported to yield the corresponding carbodiimides with yields ranging from 50% to 80% through the extrusion of molecular nitrogen and sulfur. nih.gov This indicates that under specific conditions, a high degree of selectivity can be achieved in the photochemical fragmentation of tetrazole derivatives.
Table 2: Photoproducts of 5-Mercapto-1-methyltetrazole in Solid Argon Matrix
| Photochemical Process | Products |
| N₂ Elimination | 1-Methyl-1H-diazirene-3-thiol |
| Ring Cleavage | Methyl isothiocyanate, Azide |
| N₂ and S Extrusion | N-Methylcarbodiimide |
Data is based on the photochemical study of 5-mercapto-1-methyltetrazole. nih.govcore.ac.uk
Structure-Reactivity Relationships within this compound Frameworks
The reactivity of this compound is a function of its structural features. The 1-propyl group, being an electron-donating alkyl group, may influence the electronic density of the tetrazole ring, thereby affecting its stability and reactivity. The thiol group at the 5-position introduces a site for nucleophilic attack and redox reactions.
The tautomeric equilibrium between the thiol and thione forms is a critical aspect of the chemistry of 5-mercaptotetrazoles. In the solid state and in an argon matrix, 5-mercapto-1-methyltetrazole has been found to exist predominantly in the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomeric form. core.ac.uk This tautomerism will undoubtedly influence the reactivity of this compound.
The ambident nucleophilic character of the tetrazole-5-thiol moiety has been demonstrated in reactions with thiocarbonyl S-methanides, where both N-H and S-H insertion products can be formed. nih.gov The chemoselectivity of these reactions can be influenced by the substituents on both the tetrazole and the reacting partner. beilstein-journals.org
Coordination Chemistry and Ligand Applications of 1 Propyl 1h Tetrazole 5 Thiol Derivatives
Ligand Synthesis and Modification Strategies
The synthesis of N-substituted 1H-tetrazole-5-thiols can be achieved through several established routes. A common and effective method involves the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide (B81097) salt. For the synthesis of 1-propyl-1H-tetrazole-5-thiol, this would typically involve reacting propyl isothiocyanate with sodium azide in a suitable solvent, such as water, followed by acidification to yield the final product. A similar procedure is used for the 1-benzyl derivative, which is prepared by refluxing benzyl (B1604629) isothiocyanate with sodium azide in water. fishersci.fi
Another general synthetic pathway involves the reaction of a sulfinyl or sulfonyl cyanide with an azide, which proceeds in a two-step process to form the 1-H-tetrazole-5-thiol. acs.org Furthermore, modifications can be made to the core structure. For instance, alkyl 1H-tetrazol-5-yl thioethers can be synthesized in a one-pot procedure from aldehydes and 1H-tetrazole-5-thiol via the in situ generation of N-tosylhydrazones. researchgate.net In some cases, the ligand can undergo modification during complexation; for example, copper(II)-assisted desulfurization of 1-R-tetrazole-5-thiols has been observed to yield 1-R-tetrazole complexes.
Metal Complexation Studies with N-Alkyl-1H-tetrazole-5-thiols
N-alkyl-1H-tetrazole-5-thiols, in their anionic thiolate form, readily coordinate with a variety of metal ions, leading to complexes with diverse structures and properties.
The coordination chemistry of these ligands with transition metals is extensive, resulting in mononuclear, dinuclear, and polymeric structures.
Palladium(II) and Platinum(II) Complexes: Complexes with Pd(II) and Pt(II) have been widely studied. Typically, these d⁸ metals form four-coordinate, square planar complexes. For example, the reaction of PdCl₂ with 1-methyl-1H-tetrazole-5-thiol (Hmtzt) in the presence of bipyridine-type ligands affords mononuclear complexes like [Pd(5,5′-dmbipy)(mtzt)₂] and [Pd(4,4′-dmbipy)(mtzt)₂]. researchgate.net Single-crystal X-ray diffraction of these compounds confirms a distorted square planar geometry around the Pd(II) center, with coordination occurring through the two sulfur atoms of the thiolate ligands and the two nitrogen atoms of the bipyridine co-ligand. researchgate.net Similarly, Pt(II) complexes, such as [Pt(mtz)₂dppe] (where Hmtz is 1-methyl-1H-tetrazole-5-thiol), also exhibit square planar geometry with the thiolate ligand coordinating as a monodentate species through the sulfur atom. rjpbcs.comcdnsciencepub.com
Cobalt(II) and Cadmium(II) Complexes: Cobalt and cadmium complexes often exhibit polymeric structures. The reaction of 1-phenyl-1H-tetrazole-5-thiol (Hptt) with cobalt salts can yield one-dimensional (1D) coordination polymers like [Co(ptt)₂]n. researchgate.netajol.info These structures feature looped chains containing eight-membered [Co₂S₂C₂N₂] rings, where the ligands bridge the metal centers. researchgate.netajol.info Isostructural cadmium complexes, [Cd(ptt)₂]n, have also been synthesized, displaying a distorted tetrahedral geometry where each Cd(II) ion is bound to two sulfur and two nitrogen atoms from four different ligands. researchgate.netajol.info Dinuclear complexes such as [Cd₂I₂(2,2'-bipy)₂(ptt)₂] have also been reported. researchgate.netajol.info
Copper(II) and Silver(I) Complexes: Copper(II) has been used to form complexes for catalytic applications, such as the chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complex. Silver(I) has been used to synthesize nanoparticles capped with 1-R-tetrazole-5-thiols (where R = ethyl, phenyl, etc.). In the case of a related ligand, 5-propyltetrazolate, a three-dimensional (3D) chiral framework with Ag(I) ions has been observed, highlighting the structural diversity achievable.
Table 1: Selected Transition Metal Complexes with N-Substituted-1H-tetrazole-5-thiol Ligands
| Complex Formula | Metal Ion | Ligand(s) | Geometry | Key Findings & Characterization | Reference(s) |
|---|---|---|---|---|---|
[Pd(5,5′-dmbipy)(mtzt)₂] |
Pd(II) | 1-methyl-1H-tetrazole-5-thiolate (mtzt), 5,5′-dimethyl-2,2′-bipyridine | Distorted Square Planar | Mononuclear complex; coordination via S atoms of mtzt and N atoms of dmbipy. Characterized by X-ray diffraction, NMR, IR, UV-vis. | researchgate.net |
[Pt(mtz)₂dppe] |
Pt(II) | 1-methyl-1H-tetrazole-5-thiolate (mtz), dppe | Square Planar | Monodentate coordination through sulfur. Characterized by IR, NMR. | rjpbcs.comcdnsciencepub.com |
[Co(ptt)₂]n |
Co(II) | 1-phenyl-1H-tetrazole-5-thiolate (ptt) | Distorted Tetrahedral | 1D coordination polymer with [Co₂S₂C₂N₂] rings. Shows antiferromagnetic interactions. Characterized by X-ray diffraction, magnetic susceptibility. |
researchgate.netajol.info |
[Cd(ptt)₂]n |
Cd(II) | 1-phenyl-1H-tetrazole-5-thiolate (ptt) | Distorted Tetrahedral | 1D polymeric chain isostructural with the Co(II) complex. Characterized by X-ray diffraction. | researchgate.netajol.info |
[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺ |
Co(II) | 1-phenyl-1H-tetrazole-5-thiol (Hptt), 2,2'-bipyridine | - | Dinuclear complex with µ₂-κN, κS bridging Hptt ligands. Characterized by X-ray diffraction. | researchgate.netajol.info |
The coordination chemistry of N-substituted-1H-tetrazole-5-thiols extends to main group metals, notably organotin(IV) compounds. Di- and triorganotin(IV) derivatives of 1-phenyl-1H-tetrazole-5-thiol have been prepared by reacting the corresponding organotin(IV) chlorides (e.g., R₂SnCl₂ or R₃SnCl) with the ammonium (B1175870) or sodium salt of the ligand. ajol.info
These reactions yield complexes with general formulas such as R_nSn(SCN₄Ph)₄₋_n (where R = Me, Bz; n = 2, 3). ajol.info The structures of these complexes have been investigated using spectroscopic methods (IR, ¹H, ¹³C, and ¹¹⁹Sn NMR) and X-ray diffractometry. For instance, the complex Bz₃SnSCN₄Ph (Bz = benzyl) was found to be a polymer built through secondary, intermolecular Sn···N bonds. rjpbcs.com This demonstrates that in addition to the primary Sn-S bond, weaker interactions with the tetrazole nitrogen atoms can play a crucial role in the solid-state structure, leading to coordination numbers greater than four for the tin atom.
Table 2: Selected Organotin(IV) Complexes with 1-Phenyl-1H-tetrazole-5-thiol (Hptt)
| Complex Formula | Metal Species | Ligand | Structural Features | Characterization Methods | Reference(s) |
|---|---|---|---|---|---|
Bz₃Sn(ptt) |
Tribenzyltin(IV) | 1-phenyl-1H-tetrazole-5-thiolate (ptt) | Polymeric structure via intermolecular Sn···N bonds. | X-ray Diffractometry, IR, NMR | rjpbcs.com |
Me₂Sn(ptt)₂ |
Dimethyltin(IV) | 1-phenyl-1H-tetrazole-5-thiolate (ptt) | - | Prepared from Me₂SnCl₂ and the ammonium salt of the ligand. |
ajol.info |
n-Bu₂Sn(ptt)₂ |
Di-n-butyltin(IV) | 1-phenyl-1H-tetrazole-5-thiolate (ptt) | - | Crystal and molecular structure redetermined and discussed. | ajol.info |
Binding Modes and Coordination Geometries
The versatility of this compound and its analogues as ligands stems from their ability to adopt several distinct coordination modes.
The most common monodentate coordination occurs through the deprotonated exocyclic sulfur atom. cdnsciencepub.com This S-coordination is prevalent in complexes with soft metal ions like Pd(II) and Pt(II), as seen in mixed-ligand complexes such as [Pd(κ¹-S-ptt)₂(κ²-diamine)]. researchgate.net The soft sulfur donor is a good match for these soft Lewis acids. While coordination through one of the ring nitrogen atoms is also possible, it is less frequently observed as the primary monodentate binding mode compared to coordination via the thiolate sulfur. researchgate.net
Bidentate coordination is a key feature of these ligands, leading to the formation of stable multinuclear or polymeric structures. researchgate.net
Bridging Coordination: The most prevalent bidentate mode is bridging, where the ligand links two different metal centers. This typically involves the sulfur atom coordinating to one metal and one of the ring nitrogen atoms (often N4) coordinating to a second metal. This S,N-bridging (µ₂-κN, κS) is responsible for the formation of the 1D polymeric chains in [Co(ptt)₂]n and [Cd(ptt)₂]n. researchgate.netajol.info Another bridging mode involves the sulfur atom alone bridging two metal centers (µ₂-κS, κS), as observed in the dinuclear complex [Cd₂I₂(2,2'-bipy)₂(ptt)₂]. researchgate.netajol.info
Chelating Coordination: Although less common than bridging, S,N-chelation to a single metal center is also a possible binding mode. In this arrangement, the sulfur and a nitrogen atom (likely N4) from the same ligand coordinate to the same metal ion, forming a five-membered chelate ring. This mode is often influenced by the presence of other ligands and the specific metal ion.
Influence of Ligand Substituents on Coordination
The prototropic equilibrium between the 1H and 2H tautomers of 5-substituted tetrazoles is a critical factor affected by substituents. mdpi.com The more polar 1H-tautomer generally predominates in solution. mdpi.com However, the equilibrium can be shifted by the electronic properties of the substituent at the C5 position; electron-donating groups tend to favor the tetrazole form, while electron-withdrawing groups can shift the equilibrium toward the open-chain azide form. sci-hub.se Furthermore, bulky substituents at the C5 position can sterically favor the 2H-tautomer. mdpi.com For this compound, the propyl group at the N1 position fixes the substitution pattern, preventing N1/N2 isomerism and influencing the ligand's spatial profile.
Alkylation at the N1 position, as in this compound, has been shown to markedly influence the coordination environments of metal ions. researchgate.net The alkyl group's size and conformation can introduce steric hindrance, affecting the accessibility of the nitrogen donor atoms in the tetrazole ring. While some studies suggest that the variation of simple alkyl groups on the tetrazolyl ring does not have an obvious effect on the coordination manners, the introduction of other functional groups can be determinant. researchgate.net For instance, the presence of an oxygen-containing substituent on the tetrazole ring can facilitate coordination with hard metal ions like U(VI) through the oxygen atom. arkat-usa.org In the case of this compound, the thiol (-SH) group at the C5 position introduces a soft donor site (sulfur), making it a versatile ligand capable of coordinating to a wide range of metal ions through either the nitrogen atoms of the tetrazole ring or the sulfur atom, or both, leading to various coordination modes (monodentate, bidentate, or bridging).
The table below summarizes the general influence of substituents on the coordination characteristics of tetrazole ligands.
| Substituent Type | Position | General Influence on Coordination | Reference |
| Electron-Donating Groups | C5 | Favors the cyclic tetrazole tautomer over the azide form. | sci-hub.se |
| Electron-Withdrawing Groups | C5 | Shifts equilibrium towards the open-chain azide isomer. | sci-hub.se |
| Bulky Groups | C5 | Can favor the 2H-tautomer due to steric hindrance. | mdpi.com |
| Alkyl Groups | N1 | Influences the steric environment around the coordination sites. | researchgate.net |
| Oxygen/Sulfur Groups | C5 | Provides additional soft or hard donor sites (O, S) for metal coordination. | arkat-usa.org |
Supramolecular Assemblies and Coordination Polymers
The multidentate nature of tetrazole ligands, possessing four potential nitrogen donor atoms and additional donor groups like the thiol in this compound, makes them excellent building blocks for the construction of supramolecular assemblies and coordination polymers. arkat-usa.org These structures are formed through the coordination of the ligand to metal centers, creating extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
The coordination modes of the tetrazole ring are highly versatile. It can act as a monodentate ligand, a bidentate chelating ligand, or, most commonly in polymers, as a bridging ligand connecting multiple metal centers. The specific coordination mode and the resulting dimensionality of the polymer are influenced by several factors, including the metal ion's coordination preference, the reaction conditions, and the steric and electronic properties of the ligand's substituents. arkat-usa.org
For instance, a series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand demonstrated the formation of 2D layers, which were further extended into 3D supramolecular architectures through hydrogen bonding. rsc.org Research on copper(I) halides with 4-methyl-1,2,4-triazole-3-thiol (B7784196) has also yielded coordination polymers with diverse architectures, from 1D chains to 2D layers. acs.org
Of particular relevance, a 3D chiral framework has been synthesized using 5-propyltetrazolate and silver(I) ions. This structure features both tetrahedrally and linearly coordinated Ag(I) ions, with the tetrazolate ligand adopting µ₃- and µ₄-bridging modes. This example directly demonstrates that the propyl-substituted tetrazole core is capable of forming complex, high-dimensionality coordination polymers. The presence of the thiol group in this compound would offer an additional coordination site, potentially leading to even more diverse and complex supramolecular structures.
| Ligand | Metal Ion(s) | Resulting Structure | Dimensionality | Reference |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | Coordination Polymer | 2D layers, 3D via H-bonding | rsc.org |
| 1,2-bis(tetrazol-2-yl)ethane | Zn(II) | Coordination Polymer | 1D Chain | arkat-usa.org |
| 4-methyl-1,2,4-triazole-3-thiol | Cu(I) | Coordination Polymers | 1D and 2D | acs.org |
| 5-propyltetrazolate | Ag(I) | Chiral Framework | 3D |
Applications in Materials Science and Industrial Chemistry
Corrosion Inhibition Systems
The prevention of metal degradation due to corrosion is a critical industrial challenge. Tetrazole derivatives, particularly those with a thiol group, have emerged as highly effective corrosion inhibitors for a variety of metals in aggressive acidic environments.
Tetrazole-5-thiols function as corrosion inhibitors by adsorbing onto the metal surface to form a protective film. This barrier isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of multiple heteroatoms—nitrogen and sulfur—which can donate lone-pair electrons to the vacant d-orbitals of the metal atoms, establishing strong coordinate bonds.
Research on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), provides insight into the protective mechanism. Studies show that these compounds are mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net The inhibition efficiency is dependent on the inhibitor's concentration, the type of metal, and the nature of the corrosive environment. researchgate.netresearchgate.net The protective film formed by these inhibitors significantly increases the charge transfer resistance at the metal-solution interface, effectively slowing down the rate of corrosion. electrochemsci.orgresearchgate.net The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, which involves both physical (electrostatic) and chemical (chemisorption) interactions. researchgate.netresearchgate.net
The effectiveness of various tetrazole-5-thiol derivatives as corrosion inhibitors has been demonstrated across different metals and acidic media, with high inhibition efficiencies being a common finding.
Inhibition Efficiency of Tetrazole-5-Thiol Derivatives
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1H-tetrazole-5-thiol | Aluminum | 1.0 M HCl | 25 ppm | 94.4% | researchgate.net |
| 1-Phenyl-1H-tetrazole-5-thiol | X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1% | electrochemsci.org |
| 1-Phenyl-1H-tetrazole-5-thiol | Q235 Steel | 1.0 M HCl | 5 mM | 97.1% | researchgate.net |
| 1-Phenyl-5-mercapto-1,2,3,4-tetrazole | Pure Iron | 1.0 M HCl | 2 mM | 98.0% | researchgate.net |
| 5-(2-thienyl)-1,2,3,4-tetrazole | Copper | 0.5 M H₂SO₄ | 0.25 mM | 98.9% | scirp.org |
Advanced Functional Materials
The versatility of the tetrazole moiety allows for its incorporation into sophisticated materials designed for specific technological functions, from imaging to data storage.
While direct applications of 1-propyl-1H-tetrazole-5-thiol in imaging are not extensively documented, the closely related compound 1-phenyl-1H-tetrazole-5-thiol is utilized in the spectrophotometric determination of certain metal ions, such as platinum (Pt) and bismuth (Bi). fishersci.ficymitquimica.com This analytical application functions as a form of chemical imaging or sensing. The thiol group of the tetrazole derivative chelates with the metal ions, forming a stable complex that exhibits a distinct and measurable absorbance in the UV-visible spectrum. The intensity of the absorbance is proportional to the concentration of the metal ion, allowing for precise quantification. This principle can be adapted for various sensing and imaging technologies where detecting trace amounts of specific metals is crucial.
The propyl-substituted tetrazole ligand has been investigated for its role in creating spin crossover (SCO) complexes. researchgate.netresearchgate.net These are advanced functional materials that can be switched between two different electronic spin states (high-spin and low-spin) by external stimuli such as temperature, pressure, or light. This switching ability makes them promising candidates for applications in molecular switches, data storage devices, and sensors.
Research has shown that the spin transition behavior of iron(II) complexes is notably influenced by the nature of the ligand attached. researchgate.netresearchgate.net The N1-substituted propyl-1H-tetrazole ligand, for example, produces a different spin transition profile compared to ligands with other substituents like propargyl groups. researchgate.net The flexibility and electronic properties of the propyl group on the tetrazole ring play a critical role in modulating the crystal packing and the cooperative interactions between molecules, which in turn governs the temperature and abruptness of the spin transition. researchgate.net This demonstrates the potential for fine-tuning the properties of multifunctional materials by making specific chemical modifications to the tetrazole ligand.
Explosives and Propellant Components (academic study of energetic properties)
The high nitrogen content and positive enthalpy of formation inherent to the tetrazole ring make its derivatives subjects of academic interest for the development of energetic materials, including explosives and propellant components. scbt.comresearchgate.net
Tetrazoles are considered a class of high-nitrogen heterocyclic compounds. scbt.com Their energetic character stems from the large amount of energy released upon their decomposition, which produces the highly stable dinitrogen (N₂) gas. researchgate.net Academic research in this field focuses on synthesizing new tetrazole derivatives and characterizing their energetic properties to create materials with improved performance and safety characteristics compared to traditional explosives. researchgate.netresearchgate.net
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways
The exploration of new and efficient synthetic routes for 1-Propyl-1H-tetrazole-5-thiol and its derivatives is a continuing area of interest. Traditional methods often involve the reaction of an isothiocyanate with sodium azide (B81097). ajrconline.orgsemanticscholar.orgglobalresearchonline.net Future research is directed towards developing more sustainable and atom-economical methodologies. One promising approach involves a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones, offering a straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers. rsc.org Another avenue of exploration is the use of alternative starting materials and catalysts to improve yields and reduce reaction times. For instance, the synthesis of 5-thio-substituted tetrazole derivatives has been achieved through a three-step process involving the initial preparation of 1-benzyl-1H-tetrazole-5-thiol, followed by thioalkylation and condensation. semanticscholar.orgglobalresearchonline.netresearchgate.net Further research could focus on streamlining this process into a one-pot synthesis. Additionally, the development of synthetic methods that allow for precise control over the regioselectivity of substitution on the tetrazole ring is a key objective. acgpubs.org
Exploration of Advanced Spectroscopic Probes
Advanced spectroscopic techniques are crucial for elucidating the structural and electronic properties of this compound and its derivatives. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are routinely used for characterization ajrconline.orgresearchgate.netmdpi.com, future research will likely involve the application of more sophisticated methods. For example, two-dimensional NMR techniques like HSQC can provide detailed information about the connectivity of atoms within the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of newly synthesized compounds. mdpi.comrsc.org The application of solid-state NMR could provide insights into the structure and dynamics of this compound in the solid state. Furthermore, advanced vibrational spectroscopy techniques, such as Raman and surface-enhanced Raman scattering (SERS), could be employed to study the interaction of this compound with surfaces and other molecules, which is particularly relevant for its applications in materials science and coordination chemistry.
Computational Modeling of Complex Interactions
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of tetrazole derivatives. sjpas.combioline.org.br Future research will focus on applying more advanced computational methods to model complex interactions involving this compound. This includes modeling its interactions with metal ions, biological macromolecules, and material surfaces. DFT calculations can be used to predict the geometries of coordination complexes, calculate binding energies, and analyze the nature of the metal-ligand bond. sjpas.comresearchgate.net These theoretical studies can guide the design of new coordination compounds with specific properties. sjpas.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed based on computational descriptors to predict the biological activity or other properties of a series of related compounds, which can accelerate the discovery of new functional molecules. bioline.org.br Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its complexes in different environments.
Expanding Reactivity Profiles and Mechanistic Understanding
A deeper understanding of the reactivity of this compound is essential for expanding its applications. The thiol group is a key functional group that can undergo various reactions, including oxidation to disulfides and alkylation to form thioethers. Future research will likely explore new reactions and transformations of this compound. For instance, its use as a nucleophile in ring-opening reactions of strained rings, such as aziridines, has been demonstrated. mdpi.comresearchgate.net Investigating its reactivity with a wider range of electrophiles and in different reaction conditions could lead to the synthesis of novel heterocyclic systems. Mechanistic studies, combining experimental and computational approaches, will be crucial to understand the pathways of these reactions. For example, understanding the tautomeric equilibrium between the thione and thiol forms is important for predicting its reactivity. researchgate.net
Design of Next-Generation Coordination Compounds
This compound, with its multiple potential coordination sites (the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group), is an excellent ligand for the synthesis of coordination compounds. researchgate.net Research in this area is focused on the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structures and properties. researchgate.netlookchem.comresearchgate.net The choice of the metal ion and the reaction conditions can lead to the formation of complexes with different dimensionalities, from discrete molecules to one-, two-, and three-dimensional polymers. researchgate.netlookchem.com Future work will likely involve the use of this compound in combination with other ligands to create mixed-ligand complexes with tailored properties, such as specific catalytic activity, luminescence, or magnetic behavior. researchgate.net The synthesis of coordination polymers with this ligand could also lead to materials with applications in gas storage, separation, and catalysis. researchgate.net
Innovations in Materials Science Applications
The unique properties of tetrazole derivatives make them attractive for various applications in materials science. 1-Phenyl-1H-tetrazole-5-thiol has been shown to be an effective corrosion inhibitor for aluminum. fishersci.fi It is plausible that this compound could exhibit similar or even enhanced corrosion inhibition properties for various metals and alloys. Future research could focus on evaluating its performance as a corrosion inhibitor and understanding the mechanism of inhibition through surface analysis techniques and computational modeling. Furthermore, the ability of tetrazolethiols to form stable complexes with metal ions suggests their potential use in the development of new materials with enhanced thermal and chemical stability. For instance, chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquid copper(II) complexes have been synthesized and used as catalysts. sci-hub.se Similar strategies could be applied to this compound to create novel catalytic materials.
Refinement of Analytical Techniques for Trace Analysis
The development of sensitive and selective analytical methods for the determination of this compound and its metabolites is crucial for its potential applications. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of tetrazole derivatives. sielc.comijrpc.comresearchgate.netmdpi.com Future research will focus on developing and validating more advanced and efficient analytical methods. This includes the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and improved resolution. sielc.comijrpc.com The hyphenation of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity for the analysis of these compounds in complex matrices. mdpi.com For trace analysis, pre-concentration techniques such as solid-phase extraction or liquid-phase microextraction using ionic liquids may be employed to enhance the detection limits. nih.gov The development of chiral chromatography methods will be important for the separation and quantification of enantiomers if the compound or its derivatives are chiral. ijrpc.com
Q & A
Q. What are the optimal synthetic routes for 1-Propyl-1H-tetrazole-5-thiol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves alkylation of 1H-tetrazole-5-thiol with 1-bromopropane under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalyst choice : Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency .
- Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) .
- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) to track progress .
Yield optimization : Trials show yields of 70–85% under controlled stoichiometry (1:1.2 molar ratio of tetrazole to alkylating agent) .
Q. How can spectroscopic techniques (IR, NMR) reliably confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for S-H stretch (~2550 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹). The absence of a C=O peak rules out oxidized byproducts .
- ¹H NMR : Key signals include:
- Propyl chain: δ 0.9 (t, 3H, CH₃), 1.6 (m, 2H, CH₂), 3.2 (t, 2H, SCH₂) .
- Tetrazole ring protons: δ 8.1–8.3 (s, 1H, NH) .
- ¹³C NMR : Confirm the tetrazole C5-S linkage via δ 150–155 ppm (C-S) and propyl carbons (δ 13–45 ppm) .
Q. What chromatographic methods are suitable for purity assessment of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase MeCN:H₂O (70:30, 0.1% TFA). Retention time ~6.2 min .
- Validation : Ensure resolution >2.0 from impurities (e.g., unreacted tetrazole) and LOD/LOQ <0.1% .
- Internal standards : m-Cresol or benzophenone improves quantification accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer :
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases based on structural analogs .
- Docking workflow :
Prepare ligand (e.g., protonated thiol form) using Open Babel.
Use AutoDock Vina with PDB ID 5KIR (COX-2) and grid box centered on active sites .
- Key metrics : Binding energy ≤−7.0 kcal/mol and hydrogen bonding with Ser530/Arg120 (COX-2) .
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in crystallographic data for tetrazole-thiol derivatives?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise .
- Refinement : SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Address disorder via PART instructions .
- Validation : Check Rint (<5%) and CCDC deposition (e.g., CCDC 1234567) for cross-comparison .
- Case study : For 5-p-Tolyl-1H-tetrazole, discrepancies in bond lengths (C-S: 1.76 vs. 1.81 Å) were resolved using Hirshfeld surface analysis .
Q. How do reaction conditions influence regioselectivity in alkylation of tetrazole-thiol derivatives?
- Methodological Answer :
- Steric effects : Bulkier alkylating agents (e.g., 1-iodopropane vs. 1-bromopropane) favor N1- over S-alkylation.
- Solvent polarity : DMF stabilizes the thiolate anion, promoting S-alkylation (95% selectivity) .
- Kinetic vs. thermodynamic control : Lower temperatures (40°C) favor kinetic S-alkylation, while higher temperatures (100°C) shift to N-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
